molecular formula C26H18Cl2F3NO3S2 B405337 (5E)-5-[[4-[(2,4-dichlorophenyl)methoxy]-3-ethoxyphenyl]methylidene]-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one

(5E)-5-[[4-[(2,4-dichlorophenyl)methoxy]-3-ethoxyphenyl]methylidene]-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one

Cat. No.: B405337
M. Wt: 584.5g/mol
InChI Key: PXCUYTBEBJFMPF-FOKLQQMPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5E)-5-[[4-[(2,4-dichlorophenyl)methoxy]-3-ethoxyphenyl]methylidene]-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one is an organic compound with a complex structure that includes a thiazolidinone ring, dichlorobenzyl, and trifluoromethylphenyl groups

Preparation Methods

The synthesis of (5E)-5-[[4-[(2,4-dichlorophenyl)methoxy]-3-ethoxyphenyl]methylidene]-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the thiazolidinone ring: This can be achieved by reacting a suitable amine with carbon disulfide and an alkyl halide under basic conditions.

    Introduction of the dichlorobenzyl group: This step involves the reaction of the intermediate with 2,4-dichlorobenzyl chloride in the presence of a base.

    Addition of the ethoxybenzylidene group: This can be done by reacting the intermediate with 3-ethoxybenzaldehyde under acidic or basic conditions.

    Incorporation of the trifluoromethylphenyl group: This final step involves the reaction of the intermediate with a trifluoromethylphenyl reagent under suitable conditions.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance efficiency.

Chemical Reactions Analysis

(5E)-5-[[4-[(2,4-dichlorophenyl)methoxy]-3-ethoxyphenyl]methylidene]-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to reduce the thiazolidinone ring.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorobenzyl and trifluoromethylphenyl groups, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

(5E)-5-[[4-[(2,4-dichlorophenyl)methoxy]-3-ethoxyphenyl]methylidene]-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent due to its unique structural features.

    Material Science: It is explored for use in the development of new materials with specific electronic or optical properties.

    Biological Research: The compound is used in studies to understand its interactions with biological macromolecules and its effects on cellular processes.

Mechanism of Action

The mechanism of action of (5E)-5-[[4-[(2,4-dichlorophenyl)methoxy]-3-ethoxyphenyl]methylidene]-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects.

Comparison with Similar Compounds

Similar compounds to (5E)-5-[[4-[(2,4-dichlorophenyl)methoxy]-3-ethoxyphenyl]methylidene]-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one include:

    5-{4-[(2,4-Dichlorobenzyl)oxy]phenyl}-3-[4-(trifluoromethyl)benzyl]-1,3,4-oxadiazol-2(3H)-one: This compound has a similar structure but contains an oxadiazole ring instead of a thiazolidinone ring.

    5-{4-[(2,4-Dichlorobenzyl)oxy]phenyl}-3-[4-(trifluoromethyl)benzyl]-1,3,4-thiadiazol-2(3H)-one: This compound has a thiadiazole ring, which imparts different chemical and biological properties.

The uniqueness of this compound lies in its specific combination of functional groups and the resulting biological activities.

Properties

Molecular Formula

C26H18Cl2F3NO3S2

Molecular Weight

584.5g/mol

IUPAC Name

(5E)-5-[[4-[(2,4-dichlorophenyl)methoxy]-3-ethoxyphenyl]methylidene]-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one

InChI

InChI=1S/C26H18Cl2F3NO3S2/c1-2-34-22-10-15(6-9-21(22)35-14-16-7-8-18(27)13-20(16)28)11-23-24(33)32(25(36)37-23)19-5-3-4-17(12-19)26(29,30)31/h3-13H,2,14H2,1H3/b23-11+

InChI Key

PXCUYTBEBJFMPF-FOKLQQMPSA-N

SMILES

CCOC1=C(C=CC(=C1)C=C2C(=O)N(C(=S)S2)C3=CC=CC(=C3)C(F)(F)F)OCC4=C(C=C(C=C4)Cl)Cl

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=C/2\C(=O)N(C(=S)S2)C3=CC=CC(=C3)C(F)(F)F)OCC4=C(C=C(C=C4)Cl)Cl

Canonical SMILES

CCOC1=C(C=CC(=C1)C=C2C(=O)N(C(=S)S2)C3=CC=CC(=C3)C(F)(F)F)OCC4=C(C=C(C=C4)Cl)Cl

Origin of Product

United States

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